4,6-bis(phenylsulfanyl)pyrimidin-2-amine
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Overview
Description
4,6-bis(phenylsulfanyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H13N3S2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of two phenylsulfanyl groups attached to a pyrimidine ring, which imparts unique chemical properties and reactivity.
Scientific Research Applications
4,6-bis(phenylsulfanyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, particularly in cancer research.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the activity of Aurora kinase A, a protein involved in cell division.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4,6-dichloropyrimidine+2thiophenol→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4,6-bis(phenylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit the activity of Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of key substrates involved in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Similar structure but lacks the phenylsulfanyl groups.
4,6-bis(methylsulfanyl)pyrimidin-2-amine: Contains methylsulfanyl groups instead of phenylsulfanyl groups.
4,6-dichloropyrimidine: Precursor in the synthesis of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4,6-bis(phenylsulfanyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c17-16-18-14(20-12-7-3-1-4-8-12)11-15(19-16)21-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDYWDCZMKRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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